Calcium borohydride
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2B.Ca/q2*-1;+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKELNJYWRSBREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[B-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Ca | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17068-95-0 | |
| Record name | Calcium tetrahydridoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Calcium Borohydride
Direct Solid-State Synthesis Routes
Direct synthesis from solid precursors avoids the use of solvents, offering a more direct and potentially more environmentally friendly route to obtaining calcium borohydride (B1222165). These methods typically require significant energy input in the form of high pressure, high temperature, or mechanical force.
High-Pressure Hydrogenation of Calcium Hydride and Boride Precursors
One of the primary solid-state methods involves the high-pressure hydrogenation of mixtures containing calcium hydride (CaH₂) and a boron source. A notable example is the reaction between calcium hydride and magnesium boride (MgB₂). This process, conducted at elevated temperatures and hydrogen pressures, yields calcium borohydride and magnesium hydride as a byproduct. mdpi.com The layered structure of boron within MgB₂ has been identified as crucial for the reaction to proceed, as using elemental boron instead of MgB₂ shows no reactivity. mdpi.com
Another significant pathway involves the reaction of calcium hydride with calcium boride (CaB₆). This synthesis route requires even more extreme conditions, including high hydrogen pressure and temperatures, to facilitate the reaction. mdpi.comacs.orggoogle.com The direct synthesis from its anticipated decomposition products (CaB₆ and CaH₂) demonstrates the potential for this material to be used in reversible hydrogen storage systems. acs.org
Table 1: High-Pressure Hydrogenation Conditions for this compound Synthesis
| Precursors | Molar Ratio | Pressure (bar) | Temperature (°C) | Products |
|---|---|---|---|---|
| CaH₂ + MgB₂ | Not Specified | 140 | 350 | Ca(BH₄)₂ + MgH₂ |
| CaH₂ + CaB₆ | 2:1 | 700 | 400-440 | Ca(BH₄)₂ |
Mechanochemical Activation and Ball Milling Techniques
Mechanochemistry, particularly high-energy ball milling, is a key technique in the solid-state synthesis of this compound. nih.gov It can be used either to activate the precursors for subsequent hydrogenation or as the primary method to drive the synthesis reaction. nih.govlabpartnering.org Milling precursor powders, such as CaH₂ and CaB₆, under an inert atmosphere like argon creates a homogenous mixture with reduced particle size and increased reactivity. acs.orggoogle.com This mechanical activation is often a crucial first step before applying high-pressure hydrogen. labpartnering.org
Research has shown that the milling process itself can accelerate the hydrogenation of a CaH₂-CaB₆ mixture, even at room temperature. researchgate.net The effectiveness of the synthesis is influenced by factors such as the milling duration, the type of mill (e.g., planetary or shaker mills), and the milling atmosphere. nih.govacs.org For instance, a mixture of CaB₆ and CaH₂ powders can be milled for approximately 30 minutes in an inert atmosphere to prepare them for hydrogenation. google.com This approach is valued for being a solvent-free synthesis method. nih.gov
Table 2: Mechanochemical Synthesis Parameters for this compound
| Precursors | Milling Type | Milling Time | Atmosphere | Key Finding |
|---|---|---|---|---|
| CaH₂ + CaB₆ | SPEX mill | 30 minutes | Argon | Prepares precursors for high-pressure hydrogenation. google.com |
| Dehydrogenated Ca(BH₄)₂ or Commercial CaH₂ + CaB₆ | Not Specified | Varied | Hydrogen | Milling accelerates hydrogenation, even at room temperature. researchgate.net |
| Ca₂B₆O₁₁ + CaH₂ | Spex-type ball mill | 2500 minutes | Not Specified | Direct synthesis from colemanite with 93% yield. researchgate.net |
Solvent-Based Metathesis Reactions
Solvent-based, or "wet chemistry," methods are a common and often more convenient route for preparing this compound. mdpi.com These reactions typically involve a metathesis (double displacement) reaction in a suitable solvent, most commonly tetrahydrofuran (B95107) (THF). mdpi.comsemanticscholar.org
Utilization of Tetrahydrofuran (THF) Adducts in Synthesis
The most prevalent solvent-based synthesis involves the reaction of calcium chloride (CaCl₂) with sodium borohydride (NaBH₄) in THF. mdpi.comsemanticscholar.org This metathesis reaction produces the this compound-THF adduct, specifically Ca(BH₄)₂·2THF, which is commercially available. mdpi.comsemanticscholar.org The formation of a stable salt byproduct, in this case, sodium chloride, drives the reaction.
Other precursors can also be used in THF. For example, reacting calcium hydride (CaH₂) or calcium alkoxides (Ca(OR)₂) with diborane (B8814927) (B₂H₆) in THF also yields the Ca(BH₄)₂ adduct in good yield. nih.gov While wet chemistry methods offer advantages in controlling reaction conditions and achieving higher purity products, they have drawbacks related to the use of solvents and the potential difficulty in isolating the final unsolvated product. nih.gov
Desolvation Processes of Solvated this compound Species
Once the solvated this compound is synthesized, the solvent molecules must be removed to obtain the pure, unsolvated compound. This is typically achieved through heating under vacuum. The desolvation of Ca(BH₄)₂·THF adducts can be performed with relative ease compared to other metal borohydride solvates. nih.gov
The process is temperature-dependent. Heating the commercially available Ca(BH₄)₂·2THF adduct to 80 °C results in the partial desolvation to form Ca(BH₄)₂·THF. mdpi.comsemanticscholar.org Further heating to 160 °C for one hour can lead to the formation of phase-pure α-Ca(BH₄)₂. nih.gov Careful temperature control is necessary, as heating above 180 °C can trigger a phase transformation to β-Ca(BH₄)₂. nih.gov
Table 3: Desolvation Conditions for this compound Adducts
| Starting Adduct | Temperature (°C) | Product |
|---|---|---|
| Ca(BH₄)₂·2THF | 80 | Ca(BH₄)₂·THF |
| Ca(BH₄)₂·2THF | 160 | α-Ca(BH₄)₂ |
| α-Ca(BH₄)₂ | >180 | β-Ca(BH₄)₂ |
Novel Synthetic Approaches and Alternative Precursors
Research continues into new, more efficient, and cost-effective methods for synthesizing this compound. A significant development is the use of naturally occurring minerals as a boron source.
One such approach utilizes anhydrous colemanite (Ca₂B₆O₁₁), a calcium borate (B1201080) mineral, as the starting material. mdpi.comsemanticscholar.org In this solid-state reaction, anhydrous colemanite is milled with calcium hydride in a 1:12 molar ratio. mdpi.com The process yields this compound with calcium oxide (CaO) as the only byproduct. mdpi.com This method presents a clear economic advantage, potentially reducing the cost of this compound significantly compared to commercial versions derived from more expensive precursors. mdpi.comsemanticscholar.org A yield of up to 93% has been reported for this mechanochemical reaction. researchgate.net
Development of Cost-Effective and Scalable Synthesis Routes for this compound
The high cost of this compound has been a significant obstacle to its widespread application. mdpi.com Consequently, research has increasingly focused on developing synthetic methodologies that are not only scientifically sound but also economically viable and scalable for industrial production. These efforts have led to innovative approaches that move away from expensive starting materials and complex procedures towards more direct, solvent-free, and efficient reaction pathways.
A particularly promising and economically advantageous route involves the use of naturally occurring minerals. One such method utilizes anhydrous colemanite (Ca₂B₆O₁₁), a calcium borate mineral, as a starting material. mdpi.com This solid-state reaction, conducted through mechanochemical milling with calcium hydride, represents a significant departure from traditional synthesis methods. The direct use of a readily available mineral dramatically reduces the initial raw material cost. Research has shown that this process can lower the production cost of this compound to approximately $4 per gram, a substantial decrease from the commercial price of around $200 per gram. mdpi.comsemanticscholar.org
Another area of intensive research has been the development of solvent-free, solid-state synthesis routes, which offer advantages in terms of simplicity, reduced waste, and scalability. One notable method is the direct synthesis from calcium hydride (CaH₂) and calcium boride (CaB₆). researchgate.netgoogle.com This process involves the high-pressure hydrogenation of a mechanically milled mixture of the reactants. The reaction kinetics can be significantly enhanced by the addition of catalysts. google.com
Further innovation in solid-state synthesis involves the hydrogenation of a composite mixture of calcium hydride (CaH₂) and magnesium boride (MgB₂). researchgate.net This method also produces this compound under high-pressure hydrogen and elevated temperatures. The kinetics of this reaction can be improved with the use of additives like titanium isopropoxide. researchgate.net
While wet chemistry methods, such as the metathesis reaction between calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in a solvent like tetrahydrofuran (THF), are established and scalable, the focus of recent research has been on reducing the complexity and cost associated with solvent use and purification steps. mdpi.comsemanticscholar.org The development of solvent-free mechanochemical approaches addresses many of these challenges, paving the way for more sustainable and cost-effective production of this compound.
Detailed Research Findings
The following tables summarize the key parameters and findings from research into cost-effective and scalable synthesis routes for this compound.
Table 1: Mechanochemical Synthesis from Colemanite
This table details the synthesis of this compound from anhydrous colemanite and calcium hydride.
| Parameter | Value | Reference |
| Reactants | Anhydrous Colemanite (Ca₂B₆O₁₁), Calcium Hydride (CaH₂) | mdpi.com |
| Molar Ratio | 1:12 (Ca₂B₆O₁₁ : CaH₂) | mdpi.comsemanticscholar.org |
| Reaction Type | Solid-state, Mechanochemical | researchgate.net |
| Equipment | Spex-type ball mill | mdpi.comresearchgate.net |
| Reaction Time | 2500 minutes (optimized) | researchgate.net |
| Yield | 93% (maximum) | researchgate.net |
| By-product | Calcium Oxide (CaO) | mdpi.comsemanticscholar.org |
| Cost Analysis | ~$4 per gram | mdpi.comsemanticscholar.org |
Table 2: Direct Synthesis from Calcium Hydride and Calcium Boride
This table outlines the direct, solvent-free synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | Calcium Hydride (CaH₂), Calcium Boride (CaB₆) | researchgate.netgoogle.com |
| Molar Ratio | 2:1 (CaH₂ : CaB₆) | researchgate.netgoogle.com |
| Reaction Type | Solid-state, High-pressure hydrogenation | researchgate.net |
| Pressure | 700 bar H₂ | researchgate.net |
| Temperature | 400-440 °C | researchgate.net |
| Catalysts | Ruthenium(III) chloride (RuCl₃) or Titanium(III) chloride (TiCl₃) + Palladium (Pd) | google.com |
| Yield | 75-80% (with RuCl₃ catalyst) | google.com |
Table 3: Synthesis from Calcium Hydride and Magnesium Boride
This table presents the synthesis of this compound via the hydrogenation of a composite material.
| Parameter | Value | Reference |
| Reactants | Calcium Hydride (CaH₂), Magnesium Boride (MgB₂) | researchgate.net |
| Reaction Type | Solid-state, High-pressure hydrogenation | researchgate.net |
| Pressure | 140 bar H₂ | researchgate.net |
| Temperature | 350 °C | researchgate.net |
| Products | This compound (Ca(BH₄)₂), Magnesium Hydride (MgH₂) | researchgate.net |
| Catalyst/Additive | Titanium isopropoxide | researchgate.net |
Crystallographic and Polymorphic Investigations of Calcium Borohydride
Alpha (α) and Beta (β) Phase Crystal Structures
Calcium borohydride (B1222165) primarily exists in two common crystalline forms, or polymorphs: the low-temperature alpha (α) phase and the high-temperature beta (β) phase. mdpi.com The α-phase is the stable form at ambient conditions. filinchuk.com
The crystal structures of both α- and β-Ca(BH₄)₂ have been refined through experimental techniques, primarily synchrotron powder X-ray diffraction. tytlabs.co.jp
The α-Ca(BH₄)₂ phase possesses an orthorhombic crystal system. filinchuk.comsemanticscholar.org There has been some discussion regarding its precise space group. While initially reported as Fddd, subsequent high-quality synchrotron data suggested a lower symmetry, with F2dd being a more accurate description. mdpi.comarxiv.org First-principles calculations also support F2dd as the preferred structure at low temperatures. mdpi.com Another study has proposed that a structure with C2/c symmetry is a competitive ground-state structure, being isoenergetic with Fddd at 0 K and having a lower total free energy at all temperatures due to higher entropy. researchgate.netacs.org
The β-Ca(BH₄)₂ phase, which is stable at higher temperatures, has a tetragonal crystal structure. filinchuk.comresearchgate.netresearchgate.net Its space group has been reported as P-4 or P4₂/m. arxiv.orgresearchgate.netfilinchuk.com Rietveld refinements of powder X-ray diffraction data have indicated that the P-4 symmetry provides a slightly better fit than P4₂/m. researchgate.netacs.org The β-phase is notably denser than the α-phase by 3.7–5.6%, depending on the temperature. filinchuk.com
The following table summarizes the refined lattice parameters for the α and β phases at specific temperatures.
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Temperature (K) |
| α-Ca(BH₄)₂ | Orthorhombic | Fddd | 8.7782(2) | 13.129(1) | 7.4887(9) | 300 |
| β-Ca(BH₄)₂ | Tetragonal | P-4 or P4₂/m | 6.9509(5) | 4.3688(3) | 433 |
Table 1: Refined lattice parameters for α- and β-Ca(BH₄)₂. Data sourced from mdpi.comsemanticscholar.org.
Calcium borohydride undergoes phase transitions as the temperature changes. The α-phase is stable up to approximately 440 K (167 °C), after which it transforms into the high-temperature β-phase. mdpi.comsemanticscholar.org This transformation from the orthorhombic α-phase to the tetragonal β-phase has been observed to occur between 433 K and 523 K. researchgate.netresearchgate.net At 433 K, a sample can be composed of predominantly β-Ca(BH₄)₂, with small amounts of α and γ phases still present. tytlabs.co.jp
Further investigations have revealed more complexity in these transitions. A second-order transition from an α-phase (F2dd) to an α'-phase (I-42d) has been reported to occur at around 495 K. mdpi.com This α' phase also transforms to the β-phase at higher temperatures. researchgate.net Anelastic spectroscopy studies have detected the α → α' transition around 180 °C (453 K) and the subsequent α' → β transformation, which completes around 330 °C (603 K). researchgate.net These transformations, observed during heating, appear to be irreversible, as the sample does not revert to the α-phase upon cooling back to room temperature. mdpi.com
**3.2. Metastable and High-Pressure Polymorphs (e.g., γ-Ca(BD₄)₂) **
Beyond the common α and β phases, other polymorphs of this compound can exist under specific conditions. One such is the metastable γ-phase. mdpi.com
The crystal structure of the deuterated analogue, γ-Ca(BD₄)₂ , was determined using combined X-ray and neutron diffraction data. mdpi.com It was refined in the orthorhombic space group Pbca. mdpi.comarxiv.org The γ-phase is less stable than the α-phase, and its stability decreases with increasing temperature. mdpi.comresearchgate.net It can be produced through solvent-based synthesis methods and irreversibly transforms to the β-phase at approximately 320 °C. filinchuk.com The expected sequence of phase transitions with increasing temperature is α → γ → β. mdpi.com
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| γ-Ca(BD₄)₂ | Orthorhombic | Pbca | 7.525(1) | 13.109(2) | 8.403(1) |
Table 2: Lattice parameters for the metastable γ-Ca(BD₄)₂. Data sourced from mdpi.com.
Applying high pressure to this compound also induces structural changes. Studies using Raman and infrared (IR) spectroscopy up to 10.4 GPa on α-Ca(BH₄)₂ have shown sequential transformations upon compression. researchgate.netacs.org These pressure-induced transformations were found to be reversible upon decompression. researchgate.netacs.org Synchrotron X-ray diffraction and Raman spectroscopy experiments have confirmed a pressure-induced phase transition at approximately 2.36–3.59 GPa, with the new high-pressure phase matching a predicted structure with a C2/c space group. researchgate.netresearchgate.net
Structural Variability in this compound Solvates and Adducts
The crystal structure of this compound can be modified by the incorporation of solvent molecules or by forming adducts with other compounds.
For example, This compound diammoniate, Ca(BH₄)₂·2NH₃ , is formed by reacting Ca(BH₄)₂ with ammonia. It possesses an orthorhombic structure with the space group Pbcn. figshare.com Another ammine complex, Ca(NH₃)₄(BH₄)₂ , has a molecular structure with a P2₁/c space group. mdpi.com
A mixed adduct, Ca(BH₄)₂·Al(BH₄)₃ , can be formed by mixing the unsolvated borohydrides. Infrared spectrum analysis supports a postulated ionic structure of [Ca(BH₄)]⁺[Al(BH₄)₄]⁻. semanticscholar.org
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Ca(BH₄)₂·2NH₃ | Orthorhombic | Pbcn | 6.4160 | 8.3900 | 12.7020 |
| Ca(NH₃)₄(BH₄)₂ | Monoclinic | P2₁/c | - | - | - |
Table 3: Crystallographic data for selected this compound solvates. Data sourced from mdpi.comfigshare.com. Note: Full lattice parameters for Ca(NH₃)₄(BH₄)₂ were not specified in the source.
Theoretical Insights into Polymorphism and Structural Stability
Theoretical calculations, particularly those using density functional theory (DFT), have provided significant insights into the polymorphism and structural stability of Ca(BH₄)₂. mdpi.commdpi.com These computational methods have been used to predict low-energy crystal structures and to determine their relative stabilities. researchgate.netacs.orgresearchgate.net
For instance, methods like prototype electrostatic ground states (PEGS) and structure database searching have successfully identified candidate structures. researchgate.netacs.org Two predicted structures, with C2/c and P-4 symmetry, correspond well with the experimentally observed α- and β-phases, respectively. researchgate.netacs.org Furthermore, a structure with Pbca symmetry was predicted, matching the experimentally reported γ-phase. researchgate.netacs.org
First-principles calculations that include lattice dynamics have predicted that the C2/c structure is a competitive ground state, being isoenergetic with the Fddd structure at 0 K but having a lower free energy at all temperatures due to greater entropy. researchgate.netacs.org Theoretical calculations have also predicted the existence of three high-pressure polymorphs, analogous to high-pressure forms of titanium dioxide, which are calculated to be thermodynamically stable above 3.6 GPa at 0 K. aps.org These theoretical studies are crucial for understanding the complex structural landscape of this compound and guiding experimental investigations. mdpi.com
Theoretical and Computational Studies of Calcium Borohydride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetic properties of Ca(BH₄)₂. It allows for accurate predictions of various material characteristics, guiding experimental efforts.
DFT calculations have been instrumental in predicting and understanding the various crystal structures (polymorphs) of Ca(BH₄)₂. The α-phase is the stable form at low temperatures, transitioning to the β-phase at higher temperatures (around 440 K). mdpi.com There has been debate regarding the precise space groups of these phases, with DFT computations suggesting the F2dd space group as the preferred structure for α-Ca(BH₄)₂ at low temperatures. mdpi.com In total, literature has proposed nine potential crystal structures for this compound. mdpi.com
Under high-pressure conditions, DFT calculations have predicted the existence of three additional polymorphs, analogous to the high-pressure forms of titanium dioxide (TiO₂): baddeleyite, columbite, and cotunnite. aps.orgaps.org These predicted structures are thermodynamically stable at pressures exceeding 3.6 GPa (at 0 K), and their stability ordering with increasing pressure mirrors that of TiO₂. aps.orgaps.org These theoretical polymorphs were found to be mechanically stable with ground-state energies comparable to the experimentally known phases. aps.org
| Polymorph | Predicted Stability Condition | Analogous Structure |
| Baddeleyite-type | > 3.6 GPa | High-pressure TiO₂ |
| Columbite-type | > 3.6 GPa | High-pressure TiO₂ |
| Cotunnite-type | > 3.6 GPa | High-pressure TiO₂ |
Nanosizing is a strategy to improve the hydrogen storage properties of materials. DFT simulations have been employed to study the effects of reducing the size of Ca(BH₄)₂ on its dehydrogenation enthalpy. mdpi.com Atomistic thin film models of β-Ca(BH₄)₂ have shown that for thicknesses in the range of 5–20 Å, the dehydrogenation enthalpy can be reduced by 30–35 kJ/mol H₂. mdpi.com Another study using quantum mechanical calculations on thin films of β-Ca(BH₄)₂ predicted a decrease in the decomposition enthalpy of about 5 kJ/mol H₂. researchgate.net This reduction makes nanosized calcium borohydride (B1222165) a more attractive candidate for hydrogen storage applications. mdpi.com The favorable impact of nanosizing on the decomposition of pure Ca(BH₄)₂ has been supported by theoretical calculations. au.dk
The stability of different Ca(BH₄)₂ polymorphs is not solely determined by their static energies but also by vibrational entropy, especially at finite temperatures. Calculations have shown a vibrational entropy excess of 16 J/(mol K) for β-Ca(BH₄)₂ over α-Ca(BH₄)₂. mdpi.comresearchgate.net This higher entropy of the β-phase contributes to its stability at elevated temperatures. researchgate.net The primary source of this entropy difference lies in the low-frequency region of the phonon spectrum, which is dominated by translational and rotational modes. researchgate.net First-principles calculations that include lattice dynamical contributions to the free energy have indicated that a structure with C2/c symmetry is a competitive ground-state structure, being isoenergetic with the previously reported Fddd structure at 0 K but having a larger entropy and lower free energy at all temperatures. acs.orgresearchgate.net
DFT calculations have been used to explore the effects of substituting both anions and cations within the Ca(BH₄)₂ structure to tailor its properties.
Mixed-Anion Systems: The substitution of the [BH₄]⁻ anion with halides has been investigated. For instance, in the Ca(BH₄)₂–CaI₂ system, three new compounds were identified. researchgate.netacs.org Ball milling of Ca(BH₄)₂ with CaI₂ leads to a solid solution, Ca((BH₄)₁₋ₓIₓ)₂, with a CaI₂-type structure. researchgate.netacs.org While this anion substitution alters the decomposition pathway, the hydrogen release temperature remains similar to that of pure Ca(BH₄)₂. researchgate.netacs.org
Mixed-Cation Systems: The introduction of a second cation has also been studied. For example, the dual-cation borohydride LiCa(BH₄)₃ was synthesized from a mixture of LiBH₄ and Ca(BH₄)₂. mdpi.com Theoretical investigations into dual-cation borohydrides of the form M₁M₂(BH₄)₃(NH₃)₂₋₆, including those with Ca as M₂, have identified several potentially stable and promising new solvates and alloys. mdpi.com First-principles calculations on the KBH₄/Ca(BH₄)₂ system have proposed new reaction pathways, some involving the formation of the [B₁₂H₁₂]²⁻ anion. mdpi.com
A notable prediction from combined DFT and Monte Carlo methods is the existence of a stable quaternary compound, Ca(BH₄)(NH₂), formed from a 1:1 mixture of Ca(BH₄)₂ and Ca(NH₂)₂. aps.orgresearchgate.net DFT calculations showed this new compound, CaBNH₆, to be approximately 12.5 kJ/mol Ca lower in energy than the mixture of its constituent compounds at 0 K. aps.org This stability is predicted to persist at finite temperatures. aps.org
| System | Predicted/Observed New Compounds | Computational Method |
| Ca(BH₄)₂–CaI₂ | Ca((BH₄)₁₋ₓIₓ)₂, ort-Ca((BH₄)₀.₆₄I₀.₃₆)₂, tet-Ca((BH₄)₀.₃₈I₀.₆₂)₂ | DFT, SR-PXD |
| LiBH₄–Ca(BH₄)₂ | LiCa(BH₄)₃ | DFT |
| KBH₄/Ca(BH₄)₂ | New reaction pathways proposed | First-principles calculations |
| Ca(BH₄)₂–Ca(NH₂)₂ | Ca(BH₄)(NH₂) or CaBNH₆ | DFT, Monte Carlo (PEGS) |
Monte Carlo (MC) Based Crystal Structure Prediction Methods
Alongside DFT, Monte Carlo (MC) based methods have been crucial for predicting the crystal structures of Ca(BH₄)₂ and related compounds. mdpi.com The Prototype Electrostatic Ground State (PEGS) method, a tool that combines MC with DFT, has been successfully used to search for new hydrogen storage compounds. aps.orgresearchgate.net This stochastic method involves simulated annealing with various moves like changing lattice vectors, translating ions, and rotating anionic groups to find low-energy crystal structures. aps.org The PEGS method was employed to investigate the low-energy structures of Ca(BH₄)₂ to understand its different temperature phases and polymorphs. osti.gov It has also been used to predict new stable compounds, such as the mixed-anion Ca(BH₄)(NH₂) and bimetallic borohydrides like NaK(BH₄)₂ and LiK(BH₄)₂. aps.orgosti.gov
Computational Analysis of Dehydrogenation Intermediates and Reaction Pathways
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of hydrogen release from calcium borohydride. These theoretical investigations provide critical insights into reaction thermodynamics, helping to predict stable and metastable intermediate compounds and map out potential dehydrogenation pathways.
Evaluation of Potential Dehydrogenation Intermediates
The decomposition of this compound is not a single-step process but involves the formation of several intermediate species. Computational analysis has been crucial in identifying and evaluating the stability of these intermediates.
Initially, experimental observations suggested the formation of an intermediate compound with the stoichiometry CaB₂Hₓ. mdpi.com However, subsequent first-principles DFT calculations have rigorously tested this hypothesis. Studies have shown that the proposed CaB₂H₂ structure is energetically highly unfavorable and structurally unstable, making its formation as a dehydrogenation intermediate very unlikely. researchgate.netresearchgate.netaps.org Computational searches for other low-energy crystal structures of CaB₂Hₙ compounds, such as CaB₂H₄, also found them to be unstable relative to other decomposition pathways. researchgate.netaps.org
In contrast, both computational and experimental findings point to the formation of dodecahydro-closo-dodecaborate, [B₁₂H₁₂]²⁻, as a key intermediate species. researchgate.netmdpi.com First-principles calculations confirm that the decomposition pathway involving the CaB₁₂H₁₂ phase is energetically favorable. mdpi.comresearchgate.net The high stability of CaB₁₂H₁₂ is a significant factor, as it has implications for the reversibility of the hydrogen storage process, suggesting that full dehydrogenation to CaH₂ and CaB₆ may not be easily reversible under moderate conditions. mdpi.comresearchgate.net
Further theoretical work using DFT calculations combined with crystal-structure prediction methods has identified a previously unknown compound, CaB₂H₆, as a potential low-energy intermediate. researchgate.netaps.orgmdpi.com The calculations revealed that the reaction pathway proceeding through this CaB₂H₆ intermediate is practically degenerate in energy with the pathway involving the CaB₁₂H₁₂ phase, suggesting that these two pathways may compete. researchgate.netaps.org
The following table summarizes the findings from computational analyses of various proposed intermediates.
Table 1: Computational Findings on Dehydrogenation Intermediates of Ca(BH₄)₂
| Intermediate Compound | Status | Computational Finding |
|---|---|---|
| CaB₂H₂ | Proposed | Energetically unfavorable and structurally unstable. researchgate.netresearchgate.netaps.org |
| CaB₂H₄ | Predicted | Unstable relative to the pathway involving CaB₁₂H₁₂. researchgate.netaps.org |
| CaB₂H₆ | Predicted | A low-energy intermediate; its formation pathway is energetically competitive with the CaB₁₂H₁₂ pathway. researchgate.netaps.org |
| CaB₁₂H₁₂ | Observed & Predicted | An energetically favorable and stable intermediate. mdpi.comresearchgate.net |
Predicted Reaction Pathways
Based on the computational evaluation of intermediates, several competing and sequential reaction pathways for the dehydrogenation of Ca(BH₄)₂ have been predicted. These pathways are distinguished by their intermediate products and reaction enthalpies.
First-principles calculations have been used to determine the reaction enthalpies for various possible decomposition routes. The direct decomposition into calcium hydride and calcium hexaboride is predicted by the following reaction:
Ca(BH₄)₂ → ⅔CaH₂ + ⅓CaB₆ + ¹⁰⁄₃H₂ tytlabs.co.jpresearchgate.net
The calculated enthalpy for this reaction is approximately 32 kJ/mol H₂. tytlabs.co.jpresearchgate.net
However, the presence of stable intermediates leads to multi-step pathways. A prominent pathway involves the formation of the stable CaB₁₂H₁₂ intermediate. researchgate.netresearchgate.net The calculated reaction enthalpy for this route is around 34-36 kJ/mol H₂. researchgate.net
Another significant pathway, predicted through DFT calculations, involves the formation of the CaB₂H₆ intermediate. researchgate.netaps.org This pathway is nearly equal in energy to the one that forms CaB₁₂H₁₂, indicating it is a thermodynamically viable alternative. aps.org
The table below presents a comparison of calculated enthalpies for different proposed dehydrogenation reactions.
Table 2: Calculated Enthalpies for Predicted Dehydrogenation Pathways
| Reaction Pathway | Calculated Enthalpy (ΔH) |
|---|---|
| Ca(BH₄)₂ → ⅔CaH₂ + ⅓CaB₆ + ¹⁰⁄₃H₂ | ~32 kJ/mol H₂ tytlabs.co.jp |
Dehydrogenation Processes and Reaction Mechanisms
Hydrogen Release Kinetics and Thermodynamics
The efficiency of hydrogen release from calcium borohydride (B1222165) is governed by its kinetic and thermodynamic properties. These factors determine the temperature and rate at which hydrogen is released, as well as the potential for reversing the process.
The dehydrogenation of calcium borohydride is a multi-step process that occurs over a broad temperature range. Initial hydrogen release has been reported to begin at temperatures as low as 140°C, which is associated with a low-temperature to high-temperature phase transition. acs.orgnih.gov However, the main hydrogen release, associated with the decomposition of the material, occurs at significantly higher temperatures.
Several studies indicate that the primary decomposition of Ca(BH₄)₂ takes place in the range of 350°C to 500°C. mdpi.comsemanticscholar.org More specific temperature ranges for decomposition have been identified, with one report suggesting a two-step process between 620 K (347°C) and 770 K (497°C). researchgate.net Another study observed an endothermic phase transition associated with hydrogen release between 350°C and 390°C. acs.orgnih.gov The decomposition process is complex, involving various intermediate phases, and can be influenced by factors such as heating rate and hydrogen back-pressure. For instance, at 347°C–387°C, Ca(BH₄)₂ decomposes to form CaH₂ and other intermediate products, which then further decompose at 397°C–497°C. frontiersin.org
| Temperature Range (°C) | Process | Reference |
|---|---|---|
| 140 | Low-temperature to high-temperature phase transition | acs.orgnih.gov |
| 350-500 | Main dehydrogenation range | mdpi.comsemanticscholar.org |
| 350-390 | Endothermic phase transition with H₂ release | acs.orgnih.gov |
| 347-387 | Initial decomposition to CaH₂ and intermediates | frontiersin.org |
| 397-497 | Decomposition of intermediates | frontiersin.org |
The enthalpy of dehydrogenation (ΔH) is a key thermodynamic parameter that indicates the amount of energy required to release hydrogen from the material. For this compound, the theoretical dehydrogenation reaction is predicted to have an enthalpy change of approximately 32 kJ/mol H₂. tytlabs.co.jp However, experimental values have been reported in a wider range, from 40.6 to 87 kJ/(mol H₂). semanticscholar.org This variation can be attributed to different reaction pathways and the formation of various intermediate and final products.
The reversibility of the dehydrogenation process is crucial for the practical application of this compound as a hydrogen storage material. The formation of stable boron compounds, such as elemental boron or certain borane (B79455) species, can hinder the rehydrogenation process. semanticscholar.org Achieving reversibility often requires specific conditions, such as high hydrogen pressures and temperatures, and the presence of catalysts. researchgate.net The formation of specific products, like CaB₆, is considered important for enabling the reversible formation of Ca(BH₄)₂. researchgate.net
Despite its high hydrogen storage capacity, the practical application of this compound is limited by its slow hydrogen release kinetics. mdpi.comsemanticscholar.org Several challenges need to be overcome to enhance the rate of dehydrogenation. The high activation energy for the decomposition reaction contributes to the need for high operating temperatures. researchgate.net
Identification and Role of Intermediate Phases
The thermal decomposition of this compound is not a direct conversion to its final products but proceeds through a series of intermediate phases. The identification and understanding of the role of these intermediates are crucial for elucidating the reaction mechanism and for controlling the dehydrogenation process.
Several boron-containing intermediates have been proposed and, in some cases, experimentally identified during the dehydrogenation of Ca(BH₄)₂. The formation of these intermediates can significantly influence the reaction pathway and the reversibility of the system.
Calcium Hexaboride (CaB₆): This is often considered a key product in the decomposition pathway that allows for the reversibility of the system. semanticscholar.orgresearchgate.net The formation of nanocrystalline or amorphous CaB₆ has been observed after annealing Ca(BH₄)₂ at temperatures between 350°C and 400°C. semanticscholar.orgrsc.orgresearchgate.net Some studies suggest a reaction pathway where Ca(BH₄)₂ first decomposes to amorphous boron and calcium hydride, which then react to form CaB₆. semanticscholar.orgrsc.org
Calcium Dodecahydro-closo-dodecaborate (CaB₁₂H₁₂): The formation of the [B₁₂H₁₂]²⁻ anion is a common feature in the decomposition of many metal borohydrides. acs.org For Ca(BH₄)₂, CaB₁₂H₁₂ has been identified as a potential intermediate phase. mdpi.comresearchgate.netmdpi.com However, the formation of this stable intermediate can be a kinetic barrier to rehydrogenation. mdpi.com
CaB₂Hₓ: An intermediate phase with the general formula CaB₂Hₓ has also been proposed based on experimental observations and theoretical calculations. researchgate.netau.dk The formation of a crystalline intermediate identified as CaB₂Hₓ suggests a decomposition pathway that competes with the formation of other intermediates like CaB₁₂H₁₂. semanticscholar.org
The specific intermediate phases that are formed can depend on the experimental conditions, such as temperature and pressure. researchgate.net For example, decomposition below the melting point (e.g., at 350°C) may favor the formation of CaB₂H₆ leading to CaB₆, while decomposition above the melting point (e.g., at 400°C) might proceed via the formation of elemental boron. researchgate.net
Impact of Intermediate Species on Hydrogen Storage Reversibility
The reversibility of hydrogen storage in this compound is significantly hindered by the formation of various stable and complex intermediate species during dehydrogenation. mdpi.commdpi.com The decomposition of Ca(BH₄)₂ is not a direct conversion to final products but a multi-step process involving several boron-containing intermediates. mdpi.comfrontiersin.org The identification and stability of these intermediates are crucial to understanding the challenges in rehydrogenating the material.
One of the most significant intermediates impacting reversibility is the dodecahydro-closo-dodecaborate anion, [B₁₂H₁₂]²⁻. mdpi.commdpi.com This species is a common product in the dehydrogenation of metal borohydrides and its formation presents a major obstacle for regeneration. mdpi.com The stability of compounds containing this anion, such as CaB₁₂H₁₂, creates a thermodynamic sink, making the reverse reaction to form Ca(BH₄)₂ difficult. mdpi.com Theoretical predictions have highlighted that the formation of the stable CaB₁₂H₁₂ intermediate limits the viability of pure Ca(BH₄)₂ as a reversible hydrogen storage material. mdpi.com Experimental attempts to rehydrogenate a mixture of CaB₁₂H₁₂ and calcium hydride (CaH₂) at 670 K and 100 MPa of hydrogen pressure failed to produce Ca(BH₄)₂, confirming the high stability of this intermediate. mdpi.com
In addition to crystalline intermediates, the formation of amorphous or poorly crystalline phases during thermal decomposition also impedes reversibility. mdpi.com Upon heating, Ca(BH₄)₂ can decompose into nanocrystalline calcium boride (CaB₆), which is difficult to detect via standard X-ray diffraction (PXD). mdpi.com The dehydrogenated products often exist as a mixture of amorphous and nanocrystalline phases, which complicates the regeneration process and contributes to the system's limited reversibility. mdpi.com The formation of these disordered phases introduces kinetic barriers that slow down or prevent the reformation of the original this compound structure. mdpi.comsemanticscholar.org
The specific intermediates formed can depend on the experimental conditions. mdpi.com While species like CaB₂H₆ have been predicted by DFT calculations as potential intermediates, other studies suggest they are too high in energy to be stable. mdpi.commdpi.com The consensus points towards [B₁₂H₁₂]²⁻-containing compounds and amorphous boron-rich phases as the primary culprits hindering the practical reversibility of Ca(BH₄)₂ for hydrogen storage applications. mdpi.commdpi.com
Rehydrogenation Behavior and Reversibility Mechanisms
The rehydrogenation of spent this compound is a critical challenge for its application in solid-state hydrogen storage. mdpi.comsemanticscholar.org While the theoretical hydrogen capacity is high, achieving practical reversibility under moderate conditions has proven to be difficult. frontiersin.orgsemanticscholar.org The primary dehydrogenation products are typically calcium hydride (CaH₂) and calcium boride (CaB₆), and their recombination to reform Ca(BH₄)₂ is thermodynamically and kinetically challenging. acs.orgnih.gov
Pure, decomposed Ca(BH₄)₂ shows very limited reversibility. mdpi.com However, research has demonstrated that regeneration is possible under specific, often demanding, conditions and can be improved with the use of additives or catalysts. frontiersin.orgacs.org The process generally involves exposing the dehydrogenated material to high hydrogen pressures and elevated temperatures to overcome the stability of the decomposition products. nih.govresearchgate.net
The mechanism of rehydrogenation is essentially the reverse of the decomposition pathway. However, the formation of stable intermediates and by-products during dehydrogenation creates significant barriers. mdpi.commdpi.com Successful rehydrogenation requires these stable compounds to react with hydrogen and CaH₂ to reform the [BH₄]⁻ complex. The efficiency of this process is often low, with only partial regeneration of the original Ca(BH₄)₂ being achieved in many cases. mdpi.comau.dk
Regeneration from Spent Dehydrogenated Products
The regeneration of Ca(BH₄)₂ from its spent products, primarily CaH₂ and CaB₆, has been demonstrated, confirming that the system is, in principle, reversible. acs.orgnih.gov A key breakthrough showed that Ca(BH₄)₂ could be synthesized via a solid-state reaction by heating a ball-milled mixture of CaB₆ and CaH₂ under high hydrogen pressure. acs.orgnih.gov This synthesis from its anticipated decomposition products provides a direct pathway for regeneration. nih.gov
The conditions required for this regeneration are severe, highlighting the kinetic and thermodynamic hurdles. Successful rehydrogenation typically requires high temperatures (400–440 °C) and very high hydrogen pressures (700 bar). acs.orgnih.gov Doping the mixture with catalysts was found to be crucial for enhancing the reaction kinetics. nih.gov Even under these conditions, the reversibility is not always complete. For instance, in one study, a sample catalyzed with TiCl₃ was rehydrogenated at 623 K (350 °C) and 90 bar of hydrogen, restoring about 3.8 wt% of hydrogen capacity, which was more than half of the initial amount. researchgate.net Another report indicated that with additives, approximately 57% of the Ca(BH₄)₂ could be reformed by rehydrogenation at 623 K under 10 MPa (100 bar) of hydrogen pressure. mdpi.com
Below is a data table summarizing findings from various studies on the rehydrogenation of decomposed Ca(BH₄)₂.
| Starting Materials | Additive/Catalyst | Temperature | Hydrogen Pressure | Outcome/Efficiency | Reference(s) |
| CaB₆ + CaH₂ | Catalyst Doping | 400-440 °C | 700 bar (70 MPa) | Successful formation of Ca(BH₄)₂ | acs.org, nih.gov |
| Decomposed Ca(BH₄)₂ | TiCl₃ | 350 °C (623 K) | 90 bar (9 MPa) | ~3.8 wt% H₂ uptake (>50% of initial) | researchgate.net |
| Decomposed Ca(BH₄)₂ | Various Additives | 350 °C (623 K) | 100 bar (10 MPa) | ~57% regeneration of Ca(BH₄)₂ | mdpi.com |
| Decomposed Ca(BH₄)₂ | NbF₅ | 350 °C | 90 bar (9 MPa) | Reversible uptake of 5 wt% H₂ | frontiersin.org |
These results underscore that while regeneration is feasible, the high pressures and temperatures required, along with incomplete reversibility, remain significant barriers to practical application. semanticscholar.org
Factors Limiting Reversibility (e.g., stable by-products, kinetic barriers, toxic boron-containing gases)
Several critical factors severely limit the practical reversibility of the this compound hydrogen storage system. These can be broadly categorized as the formation of highly stable by-products, significant kinetic barriers, and the potential evolution of hazardous gases. mdpi.commdpi.comsemanticscholar.org
Stable By-products: The primary obstacle to full reversibility is the formation of thermodynamically stable intermediate compounds and final decomposition products. mdpi.com
CaB₁₂H₁₂: As discussed previously, the formation of calcium dodecahydro-closo-dodecaborate is a major thermodynamic sink that hinders the reformation of Ca(BH₄)₂. mdpi.commdpi.com Its stability prevents the reverse reaction under practical rehydrogenation conditions. mdpi.com
CaB₆: Calcium hexaboride is another highly stable solid product of the final decomposition step. frontiersin.orgacs.org The high energy input required to break down the stable CaB₆ lattice and react it with CaH₂ and hydrogen is a fundamental limitation. nih.gov
Amorphous Phases: The creation of amorphous or nanocrystalline boron-containing phases during dehydrogenation leads to poor reversibility. mdpi.com These disordered materials lack the defined structure necessary for an efficient, low-energy rehydrogenation pathway. mdpi.com
Kinetic Barriers: Even when thermodynamically feasible, the rehydrogenation process is often hindered by slow reaction rates.
Sluggish Kinetics: The recombination of CaH₂ and CaB₆ is a solid-state reaction that suffers from slow kinetics, even at elevated temperatures. semanticscholar.orgnih.gov Overcoming the high activation energy for this reaction requires extreme conditions or effective catalysts. semanticscholar.org
Mass Transfer: Problematic mass transfer of hydrogen and solid reactants within the material can limit the reaction rate. semanticscholar.org As the reaction proceeds, product layers can form that inhibit further diffusion of reactants, thereby preventing complete regeneration.
Toxic Boron-Containing Gases: A significant operational and environmental concern is the potential release of toxic boron-containing gases, such as diborane (B8814927) (B₂H₆) or its higher homologues, during the dehydrogenation/rehydrogenation cycles. mdpi.comsemanticscholar.org The formation of these volatile boron species represents a loss of boron from the solid material, which directly reduces the system's cyclability and hydrogen storage capacity over time. mdpi.com The high toxicity of diborane also necessitates stringent safety measures, complicating the design and operation of any practical hydrogen storage system based on this compound. mdpi.comszabo-scandic.com
| Limiting Factor | Description | Impact on Reversibility | Reference(s) |
| Stable By-products | Formation of highly stable compounds like CaB₁₂H₁₂ and CaB₆. | Creates a large thermodynamic barrier, making the reverse reaction difficult and energy-intensive. | mdpi.com, mdpi.com, mdpi.com |
| Kinetic Barriers | Slow reaction rates (sluggish kinetics) and poor mass transfer in the solid state. | Requires high temperatures and pressures to achieve a reasonable reaction rate; leads to incomplete regeneration. | semanticscholar.org, nih.gov |
| Toxic Gas Release | Evolution of volatile and toxic boron gases (e.g., diborane). | Causes irreversible loss of boron, reducing storage capacity over cycles, and poses significant safety risks. | mdpi.com, semanticscholar.org |
Advanced Strategies for Hydrogen Storage Performance Enhancement
Destabilization through Reactive Hydride Composites (RHCs)
Reactive Hydride Composites (RHCs) are mixtures of hydrides that react upon heating to release hydrogen. This approach can alter the reaction pathway and enthalpy, leading to improved hydrogen storage properties. rsc.org
Mixed-Cation Borohydride (B1222165) Systems (e.g., Li-Ca-B-H, Mg-Ca-B-H, Na-Ca-B-H, K-Ca-B-H)
Mixing different metal borohydrides can create new systems with altered decomposition characteristics. The formation of mixed-cation borohydrides can lead to a decrease in the hydrogen desorption onset temperature. mdpi.com
Li-Ca-B-H: The combination of lithium borohydride (LiBH₄) and calcium borohydride (Ca(BH₄)₂) forms a eutectic mixture, which melts at a lower temperature than the individual components. acs.org This can facilitate hydrogen release at reduced temperatures. acs.orgau.dk For instance, a composite of 0.8LiBH₄ + 0.2Ca(BH₄)₂ shows a significant drop in the melting point of LiBH₄ to around 200°C. acs.org The decomposition of this mixed system is a multi-step process. acs.orgau.dk It has been demonstrated that the LiBH₄−Ca(BH₄)₂ composite is partially reversible, a first for mixed cation borohydride systems under moderate conditions (400 °C and 90 bar H₂). acs.orgau.dk Theoretical studies have also predicted new, attractive hydrogen storage reactions in the Li-Mg-Ca-B-H system with high gravimetric densities and low reaction enthalpies. nih.govacs.org
Mg-Ca-B-H: Mixtures of magnesium borohydride (Mg(BH₄)₂) and Ca(BH₄)₂ have been investigated, though they are immiscible in the solid state. mdpi.com Thermal decomposition in these mechanical mixtures occurs at slightly lower temperatures compared to the pure compounds. mdpi.com
Na-Ca-B-H: Ball milling of Ca(BH₄)₂ with sodium amide (NaNH₂) results in a metathesis reaction, forming a mixture of sodium borohydride (NaBH₄) and calcium amide (Ca(NH₂)₂), along with a phase assigned as NaCa(BH₄)₂(NH₂). researchgate.netacs.org
K-Ca-B-H: DFT investigations have been carried out on the KBH₄-Ca(BH₄)₂ system. researchgate.net
| System | Key Findings | Reference |
|---|---|---|
| Li-Ca-B-H | Forms a eutectic mixture, lowering the decomposition temperature. The composite is partially reversible at 400°C and 90 bar H₂. | acs.orgau.dk |
| Mg-Ca-B-H | Immiscible in the solid state. Mechanical mixtures show slightly lower decomposition temperatures. | mdpi.com |
| Na-Ca-B-H | Ball milling with NaNH₂ leads to a metathesis reaction, forming NaBH₄, Ca(NH₂)₂, and NaCa(BH₄)₂(NH₂). | researchgate.netacs.org |
Incorporation of Other Metal Hydrides (e.g., MgH₂)
The addition of other metal hydrides, such as magnesium hydride (MgH₂), to Ca(BH₄)₂ is a strategy to create RHCs with improved properties. filinchuk.com
Ca(BH₄)₂–MgH₂: This composite, known as calcium reactive hydride composite (Ca-RHC), has a theoretical hydrogen storage capacity of 10.5 wt%. researchgate.netresearchgate.net However, its dehydrogenation temperature is around 350-360°C, which is considered too high for practical applications. rsc.orgresearchgate.netresearchgate.net The decomposition pathway of this composite is complex and depends on experimental conditions. rsc.org The presence of magnesium is crucial for the formation of calcium hexaboride (CaB₆), which is key to the reversibility of the system. rsc.org The reaction between CaH₂, a decomposition product of Ca(BH₄)₂, and MgH₂ can form an intermediate Ca₄Mg₃H₁₄ phase. rsc.org
Catalytic Additives and Their Mechanisms
The use of catalysts is a critical strategy to improve the kinetics of hydrogen release and absorption, and to lower the dehydrogenation temperature of Ca(BH₄)₂. mdpi.commdpi.comacs.org
Transition Metal-Based Catalysts (e.g., NbF₅, TiCl₃, RuCl₃, Pd)
Transition metal compounds have been extensively studied as catalysts for Ca(BH₄)₂.
Niobium pentachloride (NbF₅): This is one of the most effective additives. The addition of 10 mol% of NbF₅ to the Ca(BH₄)₂ + MgH₂ composite can decrease the dehydrogenation onset temperature by approximately 120 K. researchgate.netresearchgate.net The catalytic effect is attributed to the in-situ formation of nanometric niobium boride (NbB₂) particles, which are stable during cycling. mdpi.comresearchgate.net These nanoparticles lead to a finer microstructure, increasing the reaction surface area and shortening diffusion paths. researchgate.net NbF₅ can also promote the formation of a CaH₂₋ₓFₓ solid solution, which aids the reverse reaction. frontiersin.org
Titanium trichloride (B1173362) (TiCl₃): TiCl₃ has been shown to be an effective catalyst. acs.orgresearchgate.netresearchgate.netsemanticscholar.org It can lower the rehydrogenation pressure and temperature. researchgate.net For instance, TiCl₃-catalyzed Ca(BH₄)₂ can be rehydrogenated at 350°C and 90 bar of hydrogen. researchgate.net The combination of TiCl₃ and palladium (Pd) has been found to be particularly effective in the synthesis of Ca(BH₄)₂ from CaB₆ and CaH₂, achieving a higher yield. acs.org
Ruthenium trichloride (RuCl₃): This catalyst has also been shown to improve the yield of Ca(BH₄)₂ synthesis. acs.orglabpartnering.org
Palladium (Pd): Used in combination with TiCl₃, it significantly enhances the synthesis yield of Ca(BH₄)₂. acs.org
Non-Metallic and Fluorinated Additives (e.g., MgF₂)
Non-metallic additives, particularly fluorinated compounds, have also demonstrated a positive impact on the hydrogen storage properties of Ca(BH₄)₂.
Magnesium Fluoride (MgF₂): The Ca(BH₄)₂−MgF₂ system has been studied for reversible hydrogen storage. researchgate.netacs.org The addition of MgF₂ can influence the reaction mechanisms and kinetic properties.
Influence on Hydrogen Release Kinetics and Dehydrogenation Temperature
Catalytic additives have a profound effect on both the temperature at which hydrogen is released and the rate of this release.
Lowering Dehydrogenation Temperature: Additives like NbF₅ can reduce the onset hydrogen desorption temperature of Ca(BH₄)₂ by 20°C. frontiersin.org In the Ca(BH₄)₂ + MgH₂ composite, NbF₅ can lower the dehydrogenation temperature by as much as 120 K. researchgate.netresearchgate.net
Enhancing Kinetics: The presence of catalysts significantly improves the sluggish kinetics of both dehydrogenation and rehydrogenation. researchgate.netacs.orgresearchgate.net For example, with a TiCl₃ catalyst, Ca(BH₄)₂ can be rehydrogenated under 90 bar of hydrogen at 350°C. researchgate.net The mechanism behind this enhancement often involves the in-situ formation of highly dispersed, catalytically active nanoparticles, such as TiB₂ and NbB₂, which act as nucleation sites and reduce diffusion distances. researchgate.netacs.org
| Catalyst | System | Effect | Reference |
|---|---|---|---|
| NbF₅ | Ca(BH₄)₂ / Ca(BH₄)₂ + MgH₂ | Lowers dehydrogenation temperature by ~120 K in the composite. Forms NbB₂ nanoparticles. | researchgate.netresearchgate.netfrontiersin.org |
| TiCl₃ | Ca(BH₄)₂ | Improves rehydrogenation conditions (350°C, 90 bar H₂). | acs.orgresearchgate.net |
| RuCl₃ | Ca(BH₄)₂ | Improves synthesis yield. | acs.org |
| Pd (with TiCl₃) | Ca(BH₄)₂ | Significantly improves synthesis yield. | acs.org |
| MgF₂ | Ca(BH₄)₂ | Influences reaction mechanisms and kinetic properties for reversible hydrogen storage. | researchgate.netacs.org |
Nanoconfinement and Nanosizing Effects
Confining this compound within nanoporous materials or reducing its particle size to the nanometer scale are effective strategies to alter its thermodynamic and kinetic properties for hydrogen storage.
Impact on Dehydrogenation Enthalpy and Reaction Kinetics
Nanosizing and nanoconfinement have a pronounced effect on the thermodynamics and speed of hydrogen release from this compound. Theoretical modeling using Density Functional Theory (DFT) has shown that reducing the dimensions of Ca(BH₄)₂ can significantly lower its dehydrogenation enthalpy. For instance, atomistic thin film models simulating nanosizing effects predict a substantial reduction in the dehydrogenation enthalpy. For β-Ca(BH₄)₂ thin films with a thickness in the range of 5–20 Å, the enthalpy reduction can reach 30–35 kJ/mol H₂. mdpi.com
This reduction in enthalpy makes the release of hydrogen from the material energetically less demanding. Beyond thermodynamics, nanoconfinement also drastically improves the reaction kinetics. When Ca(BH₄)₂ is confined within carbon nanoscaffolds, the onset temperature for hydrogen release can be lowered to as little as 100°C, which is a significant improvement compared to the 350–500°C range required for the bulk material. mdpi.comnih.gov This accelerated dehydrogenation is a critical step towards developing practical hydrogen storage systems. Furthermore, the pressure needed to regenerate the borohydride from its dehydrogenated state is also reduced in these nanocomposites. nih.gov
Impact of Nanoconfinement on Ca(BH₄)₂ Dehydrogenation
| Parameter | Bulk Ca(BH₄)₂ | Nanoconfined/Nanosized Ca(BH₄)₂ | Reference |
|---|---|---|---|
| Dehydrogenation Temperature | 350–500 °C | As low as 100 °C | mdpi.comnih.gov |
| Enthalpy Reduction (ΔH) | Baseline | Up to 30–35 kJ/mol H₂ | mdpi.com |
| Reversibility | Requires high pressure/temperature | Improved, with reduced regeneration pressure | nih.govcore.ac.uk |
Fabrication of Mesoporous Carbon/Calcium Borohydride Nanocomposites
The creation of nanocomposites involves embedding this compound into a porous host material, typically mesoporous carbon. The fabrication process generally begins with the synthesis of a suitable carbon scaffold. europa.eu Mesoporous carbon frameworks are often synthesized using a soft-template method. nih.gov
Once the carbon scaffold is prepared, it often undergoes an activation step to optimize its surface area and pore size, which is crucial for effective nanoconfinement. nih.gov Following activation, Ca(BH₄)₂ is incorporated into the porous structure. A common technique for this is the incipient wetness method, where a solution of Ca(BH₄)₂ is introduced to the porous carbon, and the solvent is subsequently removed, leaving the hydride dispersed within the nanopores. nih.gov This process results in a nanocomposite material where the Ca(BH₄)₂ particles are confined, preventing their agglomeration and exposing a larger surface area, which contributes to the enhanced hydrogen storage properties. mdpi.com
Anion Substitution and Mixed-Anion Borohydrides
Another promising strategy to tailor the hydrogen storage properties of Ca(BH₄)₂ is to modify its chemical composition by replacing the borohydride anion (BH₄⁻) with other anions. researchgate.net This approach can alter the crystal structure and the strength of the chemical bonds, thereby influencing the stability and decomposition pathway of the material.
Similarly, substitution with chlorine has been investigated. The introduction of CaCl₂ can lead to the formation of a solid solution, β-Ca((BH₄)₁₋ₓClₓ)₂. au.dk However, instead of lowering the decomposition temperature, thermogravimetric analysis showed a slight stabilization, with the decomposition temperature increasing by approximately 10°C. au.dk
Beyond simple halide substitution, the concept extends to more complex mixed-anion systems. For example, interactions with amides can form mixed-anion species like Ca(BH₄)ₓ(NH₂)₂₋ₓ. unige.ch In other cases, oxygen-containing impurities can lead to the formation of mixed borohydride-borate compounds, such as Ca₃(BH₄)₃(BO₃), during cycling. mdpi.com These studies highlight that anion substitution is a versatile tool for modifying Ca(BH₄)₂, although achieving destabilization remains a significant scientific challenge.
Properties of Anion-Substituted this compound Compounds
| Compound | Composition | Key Structural Information | Effect on Decomposition | Reference |
|---|---|---|---|---|
| Iodide-Substituted (Trigonal) | tri-Ca((BH₄)₀.₇₀I₀.₃₀)₂ | Transforms to orthorhombic phase at ~180°C. | Changes decomposition pathway, but release temperature remains high. | researchgate.netacs.org |
| Iodide-Substituted (Orthorhombic) | ort-Ca((BH₄)₀.₆₄I₀.₃₆)₂ | CaCl₂-type structure. Transforms to tetragonal phase at ~330°C. | Changes decomposition pathway, but release temperature remains high. | researchgate.netacs.org |
| Iodide-Substituted (Tetragonal) | tet-Ca((BH₄)₀.₃₈I₀.₆₂)₂ | New structure type. Decomposes at >345°C. | Decomposes to CaHI and CaB₆. Release temperature is high. | researchgate.netacs.org |
| Chloride-Substituted | β-Ca((BH₄)₁₋ₓClₓ)₂ | Solid solution. | Stabilizes the compound, increasing decomposition temperature by ~10°C. | au.dk |
Applications Beyond Hydrogen Storage
Battery Technology and Solid-State Electrolyte Development
Calcium borohydride (B1222165) is under investigation as a key component in next-generation energy storage devices, particularly in the development of calcium-based batteries and solid-state electrolytes. Its potential stems from its high energy density and specific ionic properties. mdpi.comsemanticscholar.org
Calcium borohydride can function as both an energy source and a hydrogen reservoir within energy storage systems like lithium-ion and sodium-ion batteries. mdpi.comsemanticscholar.org In the context of lithium-ion batteries (LIBs), Ca(BH₄)₂ can undergo a reversible electrochemical process to release hydrogen, effectively acting as an energy and H₂ reservoir. mdpi.com Theoretical calculations suggest that one mole of Ca(BH₄)₂ could potentially store four moles of lithium, indicating a high theoretical energy density that makes it an attractive candidate for LIB applications. mdpi.com
However, the practical application of this compound in this capacity faces challenges. The kinetics of hydrogen release from Ca(BH₄)₂ are relatively slow, which limits its performance. mdpi.comsemanticscholar.org Research is focused on enhancing these kinetics to improve the efficiency and viability of energy storage devices that utilize this compound. mdpi.com
Table 1: Potential of this compound in Energy Storage Devices
| Application Area | Role of Ca(BH₄)₂ | Key Advantage | Main Challenge |
|---|---|---|---|
| Lithium-ion Batteries (LIBs) | Energy and H₂ Reservoir | High theoretical lithium storage capacity | Slow hydrogen release kinetics |
| Sodium-ion Batteries (SIBs) | Energy and H₂ Reservoir | High energy density potential | Performance and stability of the electrolyte system |
The unique properties of the borohydride anion (BH₄⁻) contribute to enhanced ionic conductivity, a crucial factor for battery applications. mdpi.comrepec.org This has led to the exploration of Ca(BH₄)₂ as a solid-state electrolyte, a safer alternative to the flammable liquid electrolytes used in conventional batteries. researchgate.netrsc.org
While pure Ca(BH₄)₂ exhibits poor ionic conductivity at room temperature, modifications and composites have shown significant improvements. dtu.dk For instance, composites of Ca(BH₄)₂ with urea (B33335) (CO(NH₂)₂) have been synthesized, demonstrating notable calcium ion conductivity. A composition of Ca(BH₄)₂-3.30CO(NH₂)₂ reached an ionic conductivity of 2.46 × 10⁻⁷ S cm⁻¹ at room temperature, while Ca(BH₄)₂-6.52CO(NH₂)₂ achieved 1.23 × 10⁻⁴ S cm⁻¹ at 70 °C. au.dk Another novel solid electrolyte, Ca(BH₄)₂·2NH₂CH₃, exhibited a high ionic conductivity of approximately 10⁻⁵ S cm⁻¹ at 70 °C. researchgate.net
First-principles calculations have been employed to study the properties of metal borohydrides, including Ca(BH₄)₂, as electrolytes for solid-state batteries. acs.org These studies indicate that while this compound possesses good electrochemical stability, its practical use may be hindered by low cationic diffusivity. acs.org
Table 2: Ionic Conductivity of this compound-Based Solid-State Electrolytes
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |
|---|---|---|
| Ca(BH₄)₂-3.30CO(NH₂)₂ | Room Temperature | 2.46 × 10⁻⁷ |
| Ca(BH₄)₂-6.52CO(NH₂)₂ | 70 | 1.23 × 10⁻⁴ |
| Ca(BH₄)₂·2NH₂CH₃ | 70 | ~10⁻⁵ |
The formation of a stable solid electrolyte interphase (SEI) is critical for the reversible operation of calcium metal anodes. The composition of the electrolyte, particularly the presence of borohydride ions, plays a pivotal role in the chemistry of the SEI. researchgate.netacs.org
Studies on Ca(BH₄)₂ in tetrahydrofuran (B95107) (THF) have shown that the SEI formed is a heterogeneous and thin layer containing calcium oxide, which allows for the transmission of Ca²⁺ ions while protecting the calcium metal from corrosion. researchgate.net The concentration of the Ca(BH₄)₂ electrolyte influences the composition of the SEI. Higher concentrations tend to reduce solvent decomposition and promote the formation of a more uniform and inorganic-rich SEI, leading to improved calcium plating efficiency. osti.govacs.org
The interaction between the borohydride anion and the solvent is crucial. In THF-based electrolytes, BH₄⁻ facilitates the formation of beneficial borate (B1201080) species in the SEI. acs.org The addition of other salts, like Ca(TFSI)₂, can alter the speciation of Ca²⁺ in the electrolyte, which in turn affects the plating activity and the stability of the electrode. nih.govacs.org A hybrid SEI containing Ca(BH₄)₂ and boride species has been shown to enable stable cycling of calcium metal anodes for over 800 hours. rsc.org
Organic Synthesis Applications
This compound serves as a useful reagent in organic synthesis, particularly for the reduction of specific functional groups.
This compound is an effective reagent for the reduction of both aliphatic and aromatic carboxylic esters to their corresponding alcohols. semanticscholar.orgresearchgate.nettandfonline.com This reduction is typically carried out in the presence of alkene catalysts. semanticscholar.orgresearchgate.net While this compound in THF can reduce esters under reflux, the reaction is often slow and may not go to completion. tandfonline.com Its reactivity is generally considered to be less than that of lithium borohydride but greater than sodium borohydride in ethereal solvents. lookchem.com
Table 3: Reduction of Esters to Alcohols using this compound
| Ester Type | Product | Catalyst Requirement |
|---|---|---|
| Aliphatic | Alcohol | Alkene |
| Aromatic | Alcohol | Alkene |
An interesting application of this compound in organic synthesis is the conversion of intermediate borates, formed during the reduction of aromatic esters, into aldehydes. semanticscholar.orgresearchgate.nettandfonline.com This subsequent conversion can be achieved by treating the intermediate borate with aqueous sodium hypochlorite (B82951) (NaOCl). semanticscholar.orgresearchgate.nettandfonline.com This two-step process provides a method for the partial reduction of aromatic esters to aldehydes.
Organometallic Chemistry
This compound serves as a valuable precursor and reagent in the field of organometallic chemistry. Its utility is primarily demonstrated in the synthesis of novel organometallic complexes and as a borohydride source in metathesis reactions.
A key application involves the use of its tetrahydrofuran (THF) adduct, [Ca(BH₄)₂(THF)₂], as a starting material for creating heteroleptic mono-borohydride derivatives. mdpi.comsemanticscholar.org Through reactions with potassium salts of bulky organic ligands, new organometallic calcium compounds can be synthesized. For instance, the treatment of [Ca(BH₄)₂(THF)₂] with potassium pentamethylcyclopentadienide (KCp*) or K{(Me₃SiNPPh₂)₂CH} results in the formation of dimeric heteroleptic borohydride complexes. mdpi.comsemanticscholar.org
Two notable examples of such complexes are:
[CpCa(BH₄)(THF)n]₂ (where Cp = η⁵-C₅Me₅)
[{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂] mdpi.comsemanticscholar.org
These synthesized organometallic this compound derivatives have been successfully employed as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and L-lactide. mdpi.comsemanticscholar.org The research demonstrated that these complexes are effective catalysts, achieving high yields in polymerization reactions. mdpi.comsemanticscholar.org
Table 1: Ring-Opening Polymerization (ROP) initiated by Organometallic this compound Derivatives mdpi.comsemanticscholar.org
| Initiator | Monomer | Yield |
| [CpCa(BH₄)(THF)n]₂ | ε-caprolactone | Good |
| [CpCa(BH₄)(THF)n]₂ | L-lactide | Good |
| [{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂] | ε-caprolactone | Good |
| [{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂] | L-lactide | Good |
Furthermore, this compound acts as a borohydride source in metathesis reactions to produce other metal borohydrides. mdpi.comsemanticscholar.org When reacted with metal sulfates (M₂(SO₄)x), it yields the corresponding metal borohydride (M(BH₄)x), driven by the precipitation of insoluble calcium sulfate (B86663) (CaSO₄). mdpi.comsemanticscholar.org
Research has also shown the formation of a mixed adduct, Ca(BH₄)₂·Al(BH₄)₃, from the combination of the unsolvated borohydrides. mdpi.comsemanticscholar.org Infrared spectrum analysis supports the postulated ionic structure of this adduct as [Ca(BH₄)]⁺[Al(BH₄)₄]⁻. mdpi.comsemanticscholar.org
Advanced Characterization Techniques in Calcium Borohydride Research
Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the atomic and molecular interactions within calcium borohydride (B1222165). Various spectroscopic methods offer unique insights into the compound's properties.
Inelastic Neutron Scattering
Research findings from INS studies have shown that the vibrational spectra of Ca(BH₄)₂ can be divided into three main regions: translational lattice vibrations at low energies, librational motions of the [BH₄]⁻ units (e.g., a significant band around 50 meV), and internal B-H bending and stretching vibrations at higher energies (around 150 meV and 300 meV, respectively). researchgate.net These studies have been instrumental in understanding the thermodynamic stability of different polymorphs (α, β, and γ phases), revealing that differences in their vibrational properties, especially the low-energy phonons, are the origin of their varying stabilities. researchgate.net The technique has also been used to measure the librational frequencies of the [BH₄]⁻ ion in calcium borohydride, providing direct experimental data that complements theoretical calculations. researchgate.netmdpi.com
| Vibrational Mode | Energy Range (meV) | Phase | Reference |
|---|---|---|---|
| Translational lattice vibrations | Low | α, β | researchgate.net |
| Librational motions | ~50 | α | researchgate.net |
| Internal B-H bending | ~150 | α, β | researchgate.net |
| Internal B-H stretching | ~300 | α, β | researchgate.net |
High-Resolution Laser Excitation Spectroscopy (for hypothetical gas phase molecules)
While this compound is a solid under normal conditions, high-resolution laser excitation spectroscopy has been employed to study the hypothetical gas-phase calcium monoborohydride (CaBH₄) molecule. unito.itsemanticscholar.org This research provides fundamental insights into the nature of the bonding between the calcium atom and the borohydride ligand.
In these experiments, CaBH₄ molecules are generated in a laser ablation/molecular jet source, and their B²E-X²A₁ electronic transitions are probed. semanticscholar.org The analysis of the high-resolution spectra has yielded precise rotational, spin-orbit, and spin-rotation parameters. semanticscholar.org Key findings indicate that the molecule possesses a tridentate structure, where the calcium atom is bonded to three hydrogen atoms of the [BH₄]⁻ group. The data also revealed a significant reduction in the spin-orbit splitting compared to related molecules like calcium monomethyl (CaCH₃), suggesting an increased d-orbital character in the excited electronic state of CaBH₄. semanticscholar.org
| Parameter | Molecule | Finding | Reference |
|---|---|---|---|
| Molecular Structure | CaBH₄ | Tridentate | semanticscholar.org |
| Electronic Transition | CaBH₄ | B²E-X²A₁ | semanticscholar.org |
| Spin-Orbit Splitting | CaBH₄ | Reduced compared to CaCH₃ | semanticscholar.org |
| Internal Rotation | CaBH₄ | No evidence of internal rotation of the BH₄⁻ ligand was found. | semanticscholar.org |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for characterizing the internal vibrational modes of the [BH₄]⁻ anion in different crystalline environments. unito.it These techniques are sensitive to the local symmetry and bonding within the various polymorphs of Ca(BH₄)₂. researchgate.netias.ac.in
IR and Raman spectra of α- and β-Ca(BH₄)₂ exhibit distinct features, particularly in the B-H bending (1000–1400 cm⁻¹) and stretching (2000–2500 cm⁻¹) regions. wikipedia.orgacs.org For the α- and β-phases of Ca(BH₄)₂, numerous sharp deformation bands are observed, which contrasts with the broader bands seen in other alkaline earth borohydrides like Mg(BH₄)₂ and Sr(BH₄)₂. wikipedia.orgacs.org The changes in these spectra as a function of temperature and pressure allow for the monitoring of phase transitions. researchgate.net For instance, vibrational spectroscopy data has been used to correlate shifts in vibrational frequencies with the different decomposition temperatures of the α and γ polymorphs. mdpi.com
| Vibrational Region | Wavenumber (cm⁻¹) | Assignment | Polymorphs | Reference |
|---|---|---|---|---|
| B-H Bending | 1000 - 1400 | [BH₄]⁻ deformation | α, β | wikipedia.orgacs.org |
| B-H Stretching | 2000 - 2500 | [BH₄]⁻ stretching | α, β | wikipedia.orgacs.org |
Solid-State Nuclear Magnetic Resonance (NMR) (¹H, ¹¹B MAS)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B Magic Angle Spinning (MAS) NMR, is a highly effective technique for probing the local environment of boron atoms in this compound. unito.it It can distinguish between different crystallographic phases and identify amorphous or nanocrystalline intermediates and products that may not be detectable by diffraction techniques. researchgate.netacs.org
¹¹B MAS NMR spectra show distinct chemical shifts for the α and β phases of Ca(BH₄)₂. researchgate.net For example, a peak at -32.2 ppm in the ¹¹B MAS NMR spectrum has been identified as a convolution of signals from α- and γ-Ca(BH₄)₂. This specificity allows for the quantitative analysis of phase composition in mixed-phase samples. The technique is also invaluable for studying the thermal decomposition of Ca(BH₄)₂, as it can identify key intermediates. For instance, the formation of [B₁₂H₁₂]²⁻ species during dehydrogenation has been confirmed using ¹¹B NMR. unito.it
| Nucleus | Technique | Species | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| ¹¹B | MAS-NMR | α- and γ-Ca(BH₄)₂ | -32.2 | researchgate.net |
| ¹¹B | MAS-NMR | [B₁₂H₁₂]²⁻ intermediate | Various | unito.it |
Mass Spectrometry (MS) for Evolved Gas Analysis
Mass Spectrometry (MS), when coupled with thermal analysis techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is used for Evolved Gas Analysis (EGA). acs.org This hyphenated technique (TGA-MS or DSC-MS) is critical for identifying the gaseous species released during the thermal decomposition of Ca(BH₄)₂ in real-time. wikipedia.org
EGA-MS studies on Ca(BH₄)₂ and its composites have been crucial in elucidating the complex decomposition pathways. researchgate.net Upon heating, Ca(BH₄)₂ primarily releases hydrogen (H₂). researchgate.net However, depending on the conditions and the presence of additives or impurities, other volatile species such as diborane (B8814927) (B₂H₆) can also be released. researchgate.net In studies of related this compound compounds, such as Ca(N₂H₃BH₃)₂, MS has been used to monitor the release of H₂, nitrogen (N₂), ammonia (NH₃), and hydrazine (N₂H₄). researchgate.net This information is vital for understanding the reaction mechanisms and for assessing the purity of the hydrogen stream for fuel cell applications.
Diffraction Techniques
Diffraction techniques are the cornerstone for determining the crystal structure of materials. For this compound, both X-ray and neutron diffraction have been indispensable in identifying and refining the structures of its various polymorphs. unito.it
Synchrotron radiation powder X-ray diffraction (SR-PXD) is a particularly powerful tool that provides high-resolution data, enabling the detailed structural analysis of the different phases (α, β, γ) of Ca(BH₄)₂ and their transformations under non-ambient conditions (in situ studies). unito.itnih.gov Research has established that the α-phase is stable at room temperature, transforming to the high-temperature β-phase at around 440 K. unito.itresearchgate.net A metastable γ-phase has also been identified. unito.it These techniques have provided precise lattice parameters, space groups, and atomic positions for each polymorph, which are fundamental to understanding their physical properties. nih.gov The combination of X-ray and neutron diffraction is especially powerful, as X-rays are sensitive to heavier elements like calcium, while neutrons are excellent for locating the light hydrogen atoms. unito.it
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) at T (K) | Reference |
|---|---|---|---|---|
| α-Ca(BH₄)₂ | Orthorhombic | F2dd | a = 8.7782, b = 13.129, c = 7.4887 (300 K) | unito.itresearchgate.net |
| β-Ca(BH₄)₂ | Tetragonal | P4₂/m | a = 6.9509, c = 4.3688 (433 K) | unito.itnih.gov |
| γ-Ca(BD₄)₂ | Orthorhombic | Pbca | a = 7.525, b = 13.109, c = 8.403 | unito.itresearchgate.net |
Future Research Directions and Unresolved Challenges
Further Optimization of Hydrogen Storage Performance (Kinetics, Reversibility, Cycling Stability)
A significant hurdle for the use of Ca(BH4)2 in hydrogen storage is its slow hydrogen release (kinetics) and the conditions required for hydrogen absorption (reversibility). mdpi.comsemanticscholar.org While it has a high theoretical hydrogen storage capacity of 11.5 wt%, the practical release is closer to 9.6 wt% and occurs at elevated temperatures, typically between 350°C and 500°C. mdpi.comsemanticscholar.orgnih.gov Although this is lower than some other light metal borohydrides, it still presents a challenge for many applications. mdpi.com
Future research must focus on:
Improving Kinetics: The slow rate of hydrogen release limits the practicality of Ca(BH4)2. mdpi.comsemanticscholar.org Research into catalysts and nanostructuring is essential to accelerate these kinetics. mdpi.comresearchgate.net Nanosizing, for instance, has been shown through theoretical models to potentially reduce the dehydrogenation enthalpy by 30–35 kJ/mol H2 for thin films, making it a more attractive option. mdpi.com
Enhancing Reversibility: Achieving efficient and repeated cycles of hydrogen absorption and desorption without significant degradation in capacity is critical. researchgate.net Current methods for rehydrogenation often require high pressures and temperatures, and the reversibility can be partial. researchgate.netresearchgate.net For example, rehydrogenation of decomposed Ca(BH4)2 has been achieved at 350°C and 140 bar H2 with certain catalysts. frontiersin.org
Cycling Stability: The long-term stability of Ca(BH4)2 over many dehydrogenation/rehydrogenation cycles needs to be improved. The formation of stable and unreactive byproducts can hinder the reversibility and reduce the effective hydrogen storage capacity over time. researchgate.netmdpi.com
Continued Development of Cost-Effective and Scalable Synthesis Routes
The current high cost of calcium borohydride (B1222165) is a major barrier to its widespread adoption. mdpi.com Therefore, the development of synthesis methods that are both economical and suitable for large-scale production is a critical area of research. mdpi.comsemanticscholar.org
Current synthesis methods include:
Wet Chemistry: A common method involves a metathesis reaction between calcium chloride (CaCl2) and sodium borohydride (NaBH4) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com This produces a THF adduct of calcium borohydride, which requires further processing. mdpi.com
Mechanochemical Synthesis (Ball Milling): This solid-state method involves milling reactants like calcium hydride (CaH2) and magnesium diboride (MgB2) under a hydrogen atmosphere. mdpi.com While it can produce Ca(BH4)2, the conditions can be harsh. mdpi.com
Mineral-Based Synthesis: A promising cost-effective approach involves using naturally occurring minerals. For instance, synthesizing Ca(BH4)2 from colemanite (Ca2B6O11·5H2O) and CaH2 could potentially reduce the cost significantly. mdpi.com
Future efforts should aim to refine these methods and explore new pathways that minimize cost, improve yield, and enhance the purity of the final product. mdpi.comenergy.gov
Comprehensive Elucidation of Complex Dehydrogenation Reaction Mechanisms and Intermediate Species
A complete understanding of the reaction pathways during hydrogen release from Ca(BH4)2 is currently lacking. mdpi.comsemanticscholar.org The decomposition is a multi-step process that involves the formation of various intermediate compounds, which are not all well-characterized. nih.govresearchgate.net
Key research questions to address include:
Identifying Intermediates: Advanced analytical techniques are needed to identify and characterize the transient species formed during dehydrogenation. mdpi.com Theoretical calculations have predicted intermediates like CaB2H6, but experimental confirmation is crucial. mdpi.com
Understanding Reaction Pathways: The decomposition of Ca(BH4)2 can proceed through different pathways, leading to the formation of various end products such as calcium hydride (CaH2), amorphous boron, and stable borides like CaB6 and CaB12H12. researchgate.netnih.gov The specific pathway taken can depend on factors like temperature and hydrogen pressure. mdpi.com
Role of Dodecaborates: The formation of thermodynamically stable dodecaborate (B577226) compounds (M_n=1,2_B12H12) is a common feature in the dehydrogenation of many borohydrides and is thought to be a major reason for the difficulty in rehydrogenation. mdpi.comenergy.gov Further investigation into the formation and role of the [B12H12]2- species is necessary. energy.gov
Exploration of Novel Reactive Hydride Composites and Advanced Catalytic Systems
To overcome the inherent limitations of pure Ca(BH4)2, researchers are exploring the use of reactive hydride composites (RHCs) and advanced catalysts. mdpi.comsemanticscholar.org
Reactive Hydride Composites (RHCs): Mixing Ca(BH4)2 with other hydrides can alter the thermodynamic and kinetic properties of the system. researchgate.net For example, composites like Ca(BH4)2–MgH2 have shown promise. researchgate.net The addition of a small amount of Ca(BH4)2 to the Mg(NH2)2–2LiH system has also been shown to improve storage capacity. researchgate.net Multi-component systems, such as Ca(BH4)2–LiBH4–MgH2, have demonstrated high cyclic stability and capacity. researchgate.netfilinchuk.com
Advanced Catalytic Systems: The introduction of catalysts can significantly lower the dehydrogenation temperature and improve the kinetics of both hydrogen release and uptake. frontiersin.org Transition metal halides like niobium pentafluoride (NbF5) and titanium tetrafluoride (TiF4) have shown catalytic effects, with NbF5 reducing the onset hydrogen desorption temperature by 20°C. frontiersin.org However, even the most effective catalysts have so far only achieved modest reductions in the dehydrogenation temperature, indicating a need for the discovery of more potent catalytic systems. nih.govfrontiersin.org
Future research should focus on the systematic design and synthesis of new RHCs and the discovery of more effective and robust catalysts to tailor the hydrogen storage properties of Ca(BH4)2 for practical applications. mdpi.comfrontiersin.org
Expanding Applications in Next-Generation Energy Storage Devices Beyond Hydrogen Storage
The unique properties of this compound extend its potential applications beyond just hydrogen storage. mdpi.comsemanticscholar.org Its high ionic conductivity and favorable electrochemical properties make it a candidate for use in next-generation batteries. mdpi.comsemanticscholar.orgresearchgate.net
Solid-State Batteries: All-solid-state batteries are considered a safer alternative to conventional lithium-ion batteries. mdpi.com Borohydride-based materials, including those containing calcium, are being investigated as solid-state ionic conductors. mdpi.com
Calcium-Ion Batteries: Due to the high abundance of calcium, calcium-ion batteries are an attractive, low-cost alternative to lithium-ion batteries. polyu.edu.hk Ca(BH4)2 has been identified as a potential electrolyte material for these batteries. polyu.edu.hk Research has shown that Ca(BH4)2 in certain solvents can enable reversible calcium deposition at room temperature. rsc.org However, the strong interaction between Ca2+ and BH4- anions can lead to low ionic conductivity. nih.gov Future work will involve modulating the coordination environment of the Ca2+ ion to improve plating activity and reversibility. nih.gov
Other Electrochemical Applications: The potential of Ca(BH4)2 and its derivatives is also being explored in other energy storage devices like sodium-ion batteries and as conversion materials for anodes. mdpi.commdpi.com
Continued research in this area could lead to the development of high-performance, safe, and cost-effective energy storage solutions. polyu.edu.hkeuropean-mrs.com
Addressing Environmental and Safety Considerations related to Boron-Containing Byproducts
A crucial aspect that requires careful consideration is the environmental impact and safety of the materials involved in the Ca(BH4)2 system. mdpi.com
Toxicity of Boron Compounds: The potential release of toxic boron-containing gases, such as diborane (B8814927) (B2H6), during the decomposition or handling of this compound is a significant safety concern. mdpi.comsemanticscholar.org Diborane evolution compromises the purity of the released hydrogen and poses a safety risk. mdpi.com
Byproduct Management: The dehydrogenation of Ca(BH4)2 leads to the formation of various boron-containing byproducts. researchgate.net The long-term environmental fate of these byproducts and the development of safe disposal or recycling methods are important areas for future research. sigmaaldrich.comcymitquimica.com The regeneration of the original borohydride from these byproducts is also a key challenge, particularly for hydrolysis-based systems where the reaction is largely irreversible. mdpi.com
Handling and Storage: this compound is sensitive to moisture and air, requiring handling under inert gas. sigmaaldrich.comcymitquimica.com It can react with water, which necessitates specific precautions during storage and use to prevent accidental reactions. sigmaaldrich.com
Comprehensive studies on the life-cycle assessment of Ca(BH4)2-based energy storage systems are needed to ensure their environmental sustainability and to develop robust safety protocols for their production, use, and disposal. sigmaaldrich.comexpertmarketresearch.com
Q & A
Basic Research Questions
Q. What synthesis methods are most effective for producing phase-pure calcium borohydride, and how can impurities be minimized?
- Methodological Answer : Solvent-free routes (e.g., solid-state metathesis between CaCl₂ and NaBH₄) are preferred for high-purity Ca(BH4)₂. Ball milling with additives (e.g., TiCl₃) can reduce synthesis temperatures and stabilize intermediates. Post-synthesis characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to identify impurities like residual CaCl₂ or decomposition products .
Q. What characterization techniques are essential for verifying the structural integrity of Ca(BH4)₂?
- Methodological Answer : Synchrotron XRD and Rietveld refinement are required to resolve polymorphic structures (e.g., orthorhombic α-phase vs. tetragonal β-phase). Raman spectroscopy complements XRD by detecting local BH₄⁻ distortions under pressure or temperature. Pairing these with volumetric hydrogen analysis ensures accurate determination of hydrogen storage capacity .
Q. How does Ca(BH4)₂ compare to other borohydrides (e.g., NaBH₄) in terms of hydrogen storage thermodynamics?
- Methodological Answer : Ca(BH4)₂ releases ~9.6 wt% H₂ at 360–500°C, higher than NaBH₄ (~7 wt%), but with slower kinetics. Differential scanning calorimetry (DSC) reveals its decomposition pathway involves intermediate hydrides (e.g., CaB₆H₆), which must be accounted for in thermodynamic models .
Advanced Research Questions
Q. How do pressure and temperature influence polymorphic transitions in Ca(BH4)₂, and what experimental designs resolve structural contradictions?
- Methodological Answer : In situ high-pressure XRD (up to 25 GPa) shows the β-phase becomes disordered above 10.2 GPa, while the α-phase remains stable. To resolve discrepancies in reported structures (e.g., F2dd vs. P42/m symmetry), pair neutron diffraction with DFT simulations to account for hydrogen positions .
Q. What strategies improve the reversibility and kinetics of hydrogen release/uptake in Ca(BH4)₂?
- Methodological Answer : Nanoconfinement in mesoporous carbon (e.g., activated carbon templates) reduces dehydrogenation temperatures by 50–100°C and enhances reversibility. Kinetic improvements require surface doping (e.g., TiCl₃) to lower activation barriers for H₂ dissociation, validated via temperature-programmed desorption (TPD) .
Q. How does anion substitution (e.g., I⁻ for BH₄⁻) alter the hydrogen storage properties of Ca(BH4)₂?
- Methodological Answer : Ball milling Ca(BH4)₂ with CaI₂ produces solid solutions (Ca[(BH₄)₁₋ₓIₓ]₂) with contracted unit cells. Synchrotron XRD and hydrogen cycling tests reveal that iodide substitution stabilizes intermediate phases but reduces total H₂ capacity by ~30%. Isotopic labeling (e.g., D₂ vs. H₂) can probe substitution effects on kinetics .
Q. What computational models best predict the interaction between Ca(BH4)₂ and nanoscale frameworks?
- Methodological Answer : Density functional theory (DFT) combined with molecular dynamics simulations effectively models hydride/framework interactions. Key parameters include pore size (2–5 nm), surface functionalization (e.g., hydroxyl groups), and strain effects during H₂ cycling. Experimental validation requires cross-correlating simulation data with in situ Raman and hydrogen adsorption isotherms .
Q. How can researchers resolve contradictions in reported decomposition pathways of Ca(BH4)₂?
- Methodological Answer : Contradictions arise from differing synthesis routes (e.g., solvent-free vs. solvated methods). Use time-resolved XRD during thermal decomposition (up to 500°C) to track phase evolution. Pair with mass spectrometry to identify gaseous byproducts (e.g., B₂H₆), which may indicate competing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
